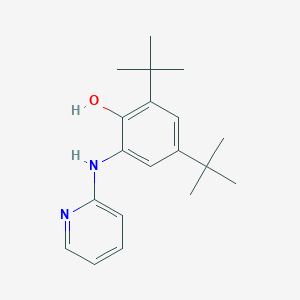![molecular formula C20H25N3O3S B5592684 N-(2-methylphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5592684.png)
N-(2-methylphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-substituted piperazine derivatives, including those similar to the target compound, often involves nucleophilic substitution reactions or cycloaddition processes. For example, a series of N-aryl/aralkyl substituted piperazine derivatives were synthesized by reacting benzenesulfonyl chloride with aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride and N,N-Dimethylformamide (DMF) (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a piperazine ring, often substituted with various functional groups that influence their biological activity. Crystallographic studies can reveal the precise arrangement of atoms, aiding in understanding the compound's interactions at the molecular level. For example, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a derivative with a related structure, was synthesized and its structure characterized by single-crystal X-ray diffraction, showing specific ring orientations and substituent effects (Zhang et al., 2007).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-7-9-18(10-8-16)27(25,26)23-13-11-22(12-14-23)15-20(24)21-19-6-4-3-5-17(19)2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMDVSQQJGNPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dichlorophenyl)sulfonyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide](/img/structure/B5592601.png)

![3-phenyl-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5592615.png)

![2-cyclopropyl-N-[1-(4-methoxyphenyl)-4-morpholin-4-yl-1H-indazol-3-yl]acetamide](/img/structure/B5592628.png)
![5-bromo-N'-[(2-chloro-6-propoxy-3-quinolinyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B5592635.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5592642.png)

![3-{[(3,5-difluoro-4-methoxybenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5592654.png)

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1,3-benzodioxol-5-ylmethylene)acetohydrazide](/img/structure/B5592666.png)
![5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5592671.png)
![5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5592673.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5592689.png)